3-Chloro-5-morpholinobenzonitrile
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Overview
Description
3-Chloro-5-morpholinobenzonitrile is an organic compound with the molecular formula C11H11ClN2O and a molecular weight of 222.67 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-morpholinobenzonitrile typically involves the reaction of 3-chlorobenzonitrile with morpholine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-morpholinobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in solvents like ethanol or water.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as 3-morpholino-5-substituted benzonitriles.
Oxidation: Products include 3-chloro-5-morpholinobenzamide.
Reduction: Products include 3-chloro-5-morpholinobenzylamine.
Scientific Research Applications
3-Chloro-5-morpholinobenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Chloro-5-morpholinobenzonitrile involves its interaction with specific molecular targets, leading to various biochemical effects. The compound can interact with enzymes and receptors, modulating their activity and influencing cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-methylphenylcarbamate: Similar in structure but with a methyl group instead of the morpholine ring.
3-Chloro-5-methylphenyl isocyanate: Contains an isocyanate group instead of the nitrile group.
Uniqueness
3-Chloro-5-morpholinobenzonitrile is unique due to the presence of both the morpholine ring and the nitrile group, which confer distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
Molecular Formula |
C11H11ClN2O |
---|---|
Molecular Weight |
222.67 g/mol |
IUPAC Name |
3-chloro-5-morpholin-4-ylbenzonitrile |
InChI |
InChI=1S/C11H11ClN2O/c12-10-5-9(8-13)6-11(7-10)14-1-3-15-4-2-14/h5-7H,1-4H2 |
InChI Key |
GILCAOZPJAYSQM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC(=CC(=C2)C#N)Cl |
Origin of Product |
United States |
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